4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile
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Overview
Description
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile is an organic compound that features a chloro-substituted benzonitrile core with a trimethylsilyl-ethynyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethynylbenzonitrile with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The trimethylsilyl-ethynyl group can engage in coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile exerts its effects depends on the specific application In coupling reactions, the trimethylsilyl-ethynyl group acts as a reactive site for forming new carbon-carbon bonds
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine
- 4-((Trimethylsilyl)ethynyl)benzonitrile
- 4-Chloro-3-methylphenoxybenzonitrile
Uniqueness
4-Chloro-3-((trimethylsilyl)ethynyl)benzonitrile is unique due to the presence of both a chloro and a trimethylsilyl-ethynyl group on the benzonitrile core. This combination of functional groups provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H12ClNSi |
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Molecular Weight |
233.77 g/mol |
IUPAC Name |
4-chloro-3-(2-trimethylsilylethynyl)benzonitrile |
InChI |
InChI=1S/C12H12ClNSi/c1-15(2,3)7-6-11-8-10(9-14)4-5-12(11)13/h4-5,8H,1-3H3 |
InChI Key |
UVQLWILAJNNDLV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
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